

Technical Guide: Structure Elucidation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-*N*-methylprop-2-ynamide

Cat. No.: B1414816

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a small molecule featuring a phenol, a tertiary amide, and a terminal alkyne functional group. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the ynamide moiety for various chemical transformations. This guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical properties, a proposed synthetic protocol, and predicted spectroscopic data to aid in its identification and characterization. Given the limited availability of experimental data in peer-reviewed literature, this document serves as a foundational resource for researchers initiating studies on this molecule.

Chemical Properties

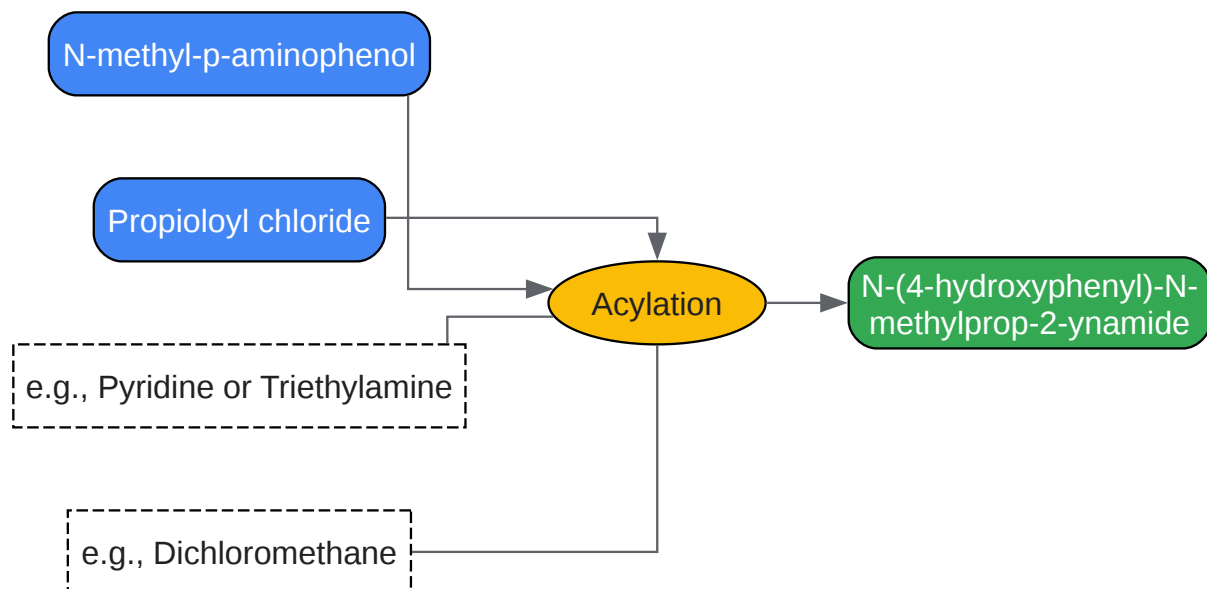
A summary of the key chemical properties for **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** is presented in Table 1.

Property	Value
IUPAC Name	N-(4-hydroxyphenyl)-N-methylprop-2-ynamide
CAS Number	1042536-61-7
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol
Canonical SMILES	<chem>C#CC(=O)N(C)C1=CC=C(O)C=C1</chem>
InChI Key	WMJPONHMOVSTDA-UHFFFAOYSA-N

Proposed Synthesis

The synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** can be approached through the N-acylation of N-methyl-p-aminophenol with propioloyl chloride. This method is a standard procedure for the formation of amides.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

Experimental Protocol

Materials:

- N-methyl-p-aminophenol
- Propioloyl chloride
- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of N-methyl-p-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).
- Slowly add a solution of propioloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

Structure Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data is predicted based on the chemical structure and can be used as a reference for experimental characterization.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the aromatic, methyl, and acetylenic protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 9.5 - 10.5	Singlet	1H	Ar-OH
~ 7.0 - 7.2	Multiplet	4H	Aromatic protons
~ 3.3	Singlet	3H	N-CH ₃
~ 2.9	Singlet	1H	C≡C-H

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~ 155 - 160	C=O
~ 150 - 155	Ar-C-OH
~ 125 - 130	Aromatic CH
~ 115 - 120	Aromatic CH
~ 130 - 135	Ar-C-N
~ 75 - 80	C≡C-H
~ 70 - 75	C≡C-H
~ 35 - 40	N-CH ₃

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

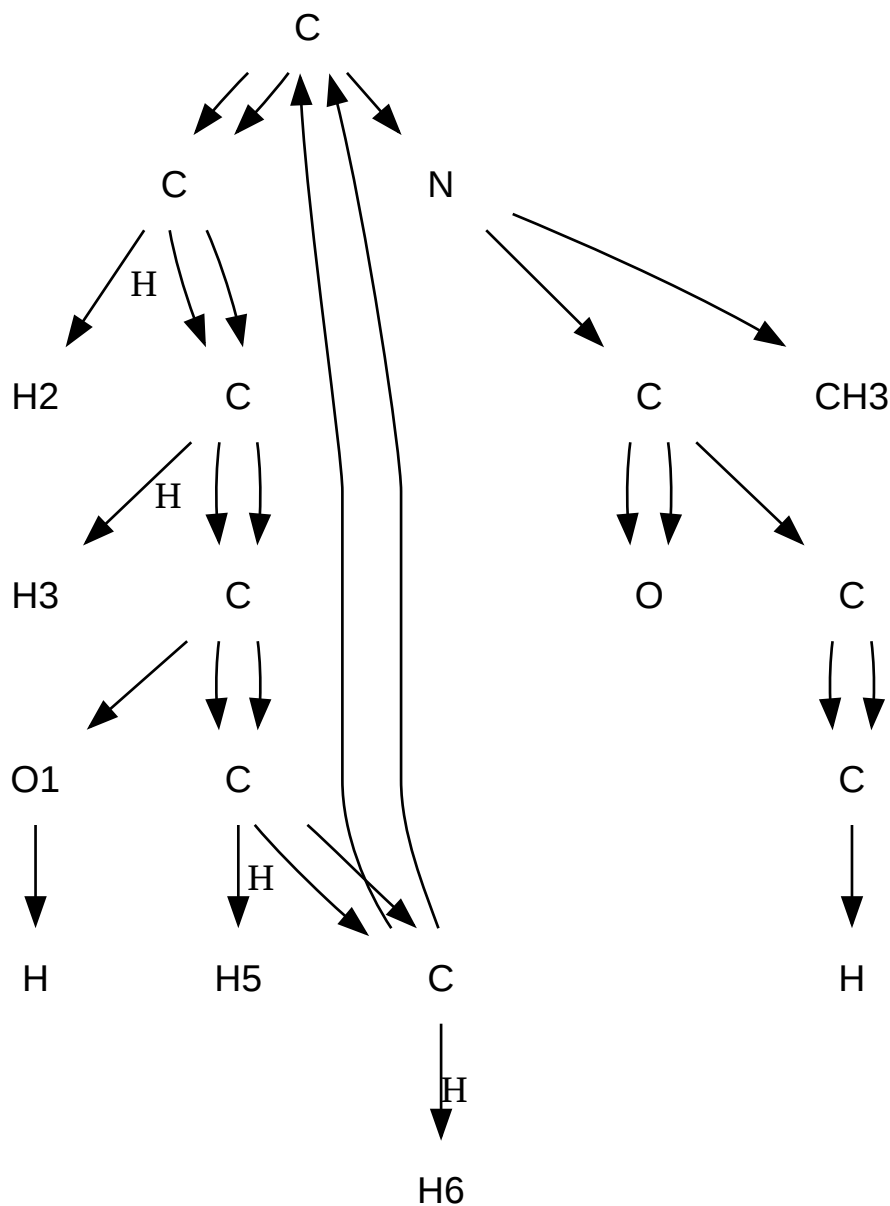
Wavenumber (cm ⁻¹)	Functional Group	Vibration
~ 3300 - 3400	O-H	Stretching (broad)
~ 3300	≡C-H	Stretching
~ 2100 - 2150	C≡C	Stretching
~ 1650 - 1680	C=O (Amide)	Stretching
~ 1500 - 1600	C=C	Aromatic Stretching

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

m/z	Assignment
~ 175.06	$[M]^+$ (Molecular Ion)
~ 123.06	$[M - C_3H_2O]^+$
~ 107.05	$[HOC_6H_4N(CH_3)]^+$

Visualization of the Chemical Structure



[Click to download full resolution via product page](#)

Caption: 2D Structure of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide**. While experimental data remains scarce, the

proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided information is intended to facilitate the synthesis, purification, and characterization of this compound, paving the way for future investigations into its chemical reactivity and potential biological activities. Experimental verification of the data presented herein is a critical next step for the scientific community.

- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1414816#n-4-hydroxyphenyl-n-methylprop-2-ynamide-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com